2-Butoxyethanol-1,1,2,2-d4
CAS No.: 1219803-96-9
Cat. No.: VC0058140
Molecular Formula: C6H14O2
Molecular Weight: 122.2
* For research use only. Not for human or veterinary use.

CAS No. | 1219803-96-9 |
---|---|
Molecular Formula | C6H14O2 |
Molecular Weight | 122.2 |
IUPAC Name | 2-butoxy-1,1,2,2-tetradeuterioethanol |
Standard InChI | InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3/i4D2,6D2 |
Standard InChI Key | POAOYUHQDCAZBD-WVTKESLNSA-N |
SMILES | CCCCOCCO |
Chemical Identity and Properties
Basic Identification
2-Butoxyethanol-1,1,2,2-d4 is a deuterated glycol ether with specific replacement of four hydrogen atoms with deuterium atoms. Its chemical identity is characterized by several key parameters as outlined in Table 1.
Table 1: Chemical Identification Parameters of 2-Butoxyethanol-1,1,2,2-d4
Parameter | Value |
---|---|
CAS Registry Number | 1219803-96-9 |
Non-deuterated CAS | 111-76-2 |
PubChem CID | 131701164 |
Molecular Formula | C₆H₁₀D₄O₂ |
Molecular Weight | 122.20 g/mol |
Creation Date in PubChem | October 28, 2017 |
Last Modified in PubChem | March 22, 2025 |
The compound is also known by several synonyms including 2-Butoxyethanol-d4, 2-Butoxy-1,1,2,2-tetradeuterioethanol, and Ethylene Glycol Monobutyl Ether-d4 .
Physical and Chemical Properties
2-Butoxyethanol-1,1,2,2-d4 exhibits properties that are similar to its non-deuterated counterpart with some distinct differences due to the isotopic substitution. Table 2 presents the physical and chemical properties of this compound.
Table 2: Physical and Chemical Properties of 2-Butoxyethanol-1,1,2,2-d4
The compound maintains the general structure of 2-butoxyethanol but with four deuterium atoms strategically positioned at the 1,1,2,2 locations of the ethanol portion, which provides it with unique spectroscopic properties while preserving its chemical behavior.
Structure and Deuteration Pattern
Molecular Structure
The structure of 2-Butoxyethanol-1,1,2,2-d4 features a butoxy group (CH₃CH₂CH₂CH₂O-) linked to an ethanol group where four hydrogen atoms have been replaced with deuterium (a stable isotope of hydrogen containing one proton and one neutron). The deuteration occurs specifically at positions 1,1,2,2 of the ethanol moiety, resulting in the structural formula CH₃CH₂CH₂CH₂OCD₂CD₂OH .
Significance of Deuteration
Deuteration provides several advantages in analytical chemistry and research applications:
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The increased mass from deuterium substitution creates a distinct mass spectral pattern that can be differentiated from the non-deuterated compound.
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The carbon-deuterium bond has slightly different vibrational frequencies compared to carbon-hydrogen bonds, allowing for specific identification in spectroscopic analyses.
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Deuterated compounds often exhibit subtle differences in chromatographic retention times, providing additional confirmation in analytical separations.
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The isotopic labeling enables these compounds to serve as internal standards for quantitative analysis, especially in mass spectrometry.
Applications and Uses
Analytical Standards
The primary application of 2-Butoxyethanol-1,1,2,2-d4 is as an analytical standard. It is commercially available as a solution with a concentration of 1000 μg/mL in water, specifically designed for laboratory use . This standardized preparation enables consistent and reliable analytical procedures.
Mass Spectrometry Applications
In mass spectrometry, 2-Butoxyethanol-1,1,2,2-d4 serves as an internal standard for the quantification of 2-butoxyethanol in various matrices. The deuterium labeling creates a mass shift of +4 atomic mass units, allowing for differentiation between the analyte and standard while maintaining virtually identical chemical behavior during sample preparation and analysis.
Metabolic Studies
Deuterated compounds are valuable tools in metabolic pathway studies. The 2-Butoxyethanol-1,1,2,2-d4 can be used to track the metabolic fate of 2-butoxyethanol, which is known to be metabolized to 2-butoxyacetic acid in humans and animals. The deuterium labels can help researchers identify and quantify metabolites with greater precision, as the isotopic signature is carried through the metabolic process .
Environmental Monitoring
Given that 2-butoxyethanol is a widely used industrial solvent found in cleaning products, paints, and other consumer goods, its deuterated analog provides a valuable tool for environmental monitoring studies. The labeled compound allows for accurate quantification of environmental contamination levels and can help track the movement and degradation of 2-butoxyethanol in different environmental compartments.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Various chromatographic techniques can be employed for the analysis of 2-Butoxyethanol-1,1,2,2-d4:
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Gas Chromatography (GC) with Mass Spectrometry (MS), Flame Ionization Detection (FID), or Electron Capture Detection (ECD)
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High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection
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Direct aqueous injection methods
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Extractive alkylation or salting-out extraction with derivatization
These techniques are similar to those used for the analysis of non-deuterated 2-butoxyethanol but benefit from the distinctive mass spectral pattern provided by the deuterium labeling .
Sample Preparation Considerations
Standard methods for glycol ethers using purge-and-trap or solvent extraction techniques may be inefficient for low-molecular-weight compounds like 2-butoxyethanol and its deuterated analog. Alternative approaches such as direct aqueous injection, extractive alkylation, or derivatization with pentafluorobenzoyl chloride have been recommended as more effective methods .
Biological Monitoring
In biological matrices such as blood and urine, analysis of 2-butoxyethanol and potentially its deuterated analog typically involves extraction, derivatization, and analysis by GC with FID, MS, or ECD, or by HPLC with UV detection. More recent methods have reported improved analysis of butoxyacetic acid (a metabolite of 2-butoxyethanol) in urine without derivatization, which might also be applicable to analyzing metabolites of the deuterated compound .
Comparison with Non-deuterated 2-Butoxyethanol
Physical Property Differences
The deuteration of 2-butoxyethanol introduces subtle but significant changes in certain physical properties, as outlined in Table 3.
Table 3: Comparison of Key Properties Between 2-Butoxyethanol and its Deuterated Analog
Property | 2-Butoxyethanol | 2-Butoxyethanol-1,1,2,2-d4 |
---|---|---|
Molecular Formula | C₆H₁₄O₂ | C₆H₁₀D₄O₂ |
Molecular Weight | 118.17 g/mol | 122.20 g/mol |
CAS Number | 111-76-2 | 1219803-96-9 |
Exact Mass | ~118.10 Da | 122.124486669 Da |
The most notable difference is the increased molecular weight due to the replacement of four hydrogen atoms (atomic weight ~1.008) with four deuterium atoms (atomic weight ~2.014), resulting in an increase of approximately 4 mass units.
Chemical Reactivity Considerations
While deuterated compounds generally maintain similar chemical reactivity to their non-deuterated counterparts, there can be subtle differences in reaction rates known as kinetic isotope effects. These effects arise from the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, which can influence:
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Rate of oxidation reactions
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Metabolic transformation kinetics
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Stability under certain conditions
These differences, while usually minor, can be significant in certain analytical or research contexts.
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